molecular formula C13H12FNO3S B492592 3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 667912-57-4

3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B492592
CAS No.: 667912-57-4
M. Wt: 281.3g/mol
InChI Key: IOTZSRAMSRGDGY-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide is a benzenesulfonamide derivative supplied as a dry powder for research applications. This compound is intended for use in biological screening and lead optimization studies . Benzenesulfonamide scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, often serving as key pharmacophores in the development of enzyme inhibitors. Research Applications: While specific biological data for this exact compound is not fully characterized, structurally similar sulfonamide compounds are frequently investigated for their potential interactions with various enzyme families. Researchers utilize these compounds in high-throughput screening assays to identify potential hits for further development. Product Information: The compound has a molecular weight of 281.31 g/mol and an empirical formula of C 13 H 12 FNO 3 S . It complies with drug-like properties as analyzed by Lipinski's rule of five, featuring a calculated logP of 2.849, one hydrogen bond donor, three hydrogen bond acceptors, and a polar surface area of 63 Ų . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3S/c1-18-12-7-5-11(6-8-12)15-19(16,17)13-4-2-3-10(14)9-13/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTZSRAMSRGDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 4-methoxyaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the aniline derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products effectively .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that sulfonamide derivatives, including 3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide, exhibit significant anticancer properties. A study on related benzenesulfonamide derivatives demonstrated their effectiveness as nonsteroidal progesterone receptor antagonists, which are promising candidates for treating conditions such as breast cancer and endometriosis . The structure-activity relationship (SAR) studies reveal that modifications to the benzenesulfonamide scaffold can enhance binding affinity and selectivity for progesterone receptors.

1.2 Anti-inflammatory Properties
Sulfonamides have been investigated for their anti-inflammatory effects. Compounds similar to this compound have shown potential in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation processes . This inhibition can be beneficial for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

1.3 Antibacterial Activity
The antibacterial efficacy of sulfonamides is well-documented. A study synthesized various benzenesulfonamide derivatives, including those related to this compound, which were tested against Escherichia coli. Some derivatives exhibited strong antibacterial properties, suggesting their potential use as therapeutic agents against bacterial infections .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction between 4-methoxyphenylamine and benzenesulfonyl chloride under controlled conditions. This process can be optimized by varying reaction parameters such as temperature and solvent choice to improve yield and purity.

Table 1: Synthesis Overview

StepReagentsConditionsYield
14-Methoxyphenylamine + Benzenesulfonyl chlorideDMF, RTHigh
2Alkylation with various halidesDMF, BaseVariable

Case Studies

3.1 Development of Novel Antagonists
A notable case study involved the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists. These compounds were structurally distinct from existing antagonists and showed high binding affinity, paving the way for new treatments targeting reproductive health disorders .

3.2 Inhibition of Inflammatory Mediators
Another study focused on the anti-inflammatory properties of related compounds, demonstrating that specific structural modifications could enhance their ability to inhibit nitric oxide production and cyclooxygenase enzymes . This highlights the therapeutic potential of sulfonamides in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific molecular targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the molecular features of 3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide with structurally related sulfonamide derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) Reference
This compound (667912-57-4) C₁₃H₁₂FNO₃S 281.31 3-fluoro, 4-methoxy Not explicitly reported
3-Fluoro-N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide (690643-51-7) C₂₄H₂₄FN₃O₄S 469.53 Piperazinyl-carbonyl group Likely kinase inhibition (inferred from structural analogs)
3-Fluoro-N-(2-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide (1h) C₂₉H₂₃FN₄O₃S 542.58 Pyrazolyl-pyridinyl scaffold Anticancer activity (tested in vitro)
4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide (349397-51-9) C₁₀H₁₄FNO₃S 255.29 3-methoxypropyl chain Antimicrobial potential (sulfonamide class activity)
3-Fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide C₁₉H₁₈FN₃O₄S 403.40 Pyridazinone ring Not reported
N-(3-CHLORO-2-METHYLPHENYL)-4-(4-METHOXYBENZENESULFONAMIDO)BENZENESULFONAMIDE C₂₀H₁₈ClN₃O₅S₂ 504.96 Bis-sulfonamide, chloro-methyl group Not reported

Key Observations :

  • Substituent Complexity : The target compound has a simpler structure compared to analogs like and , which incorporate piperazinyl or pyrazolyl moieties. These bulkier groups may enhance target binding but reduce solubility .
  • Electronic Effects : The 4-methoxy group in the target compound is an electron-donating substituent, which contrasts with electron-withdrawing groups (e.g., trifluoromethyl in compound 2g from ). This difference may influence acidity (pKa) of the sulfonamide NH, affecting membrane permeability.

Biological Activity

3-Fluoro-N-(4-methoxyphenyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly as an antagonist in various receptor systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C15H16FN1O2S\text{C}_{15}\text{H}_{16}\text{F}\text{N}_{1}\text{O}_{2}\text{S}

It features a benzenesulfonamide core with a 3-fluoro and 4-methoxy substitution on the phenyl ring, which enhances its lipophilicity and potential interactions with biological targets.

1. Antagonistic Activity

Research indicates that compounds with a benzenesulfonamide structure often act as antagonists for various receptors. For instance, derivatives of benzenesulfonamide have shown significant antagonistic effects on the progesterone receptor (PR) , which is crucial in the treatment of conditions like uterine leiomyoma and endometriosis . The structure-activity relationship (SAR) studies suggest that modifications at the para position (e.g., methoxy substitution) can influence binding affinity and selectivity towards PR over other receptors such as the androgen receptor (AR) and estrogen receptors (ER) .

2. Analgesic Properties

In a study focusing on vanilloid receptor (VR1) antagonism, the introduction of a 3-fluoro group significantly enhanced the potency of certain sulfonamide derivatives against capsaicin-induced responses in rat models. The compound exhibited a Ki value of 7.8 nM, indicating strong antagonistic activity . This suggests potential applications in pain management and inflammation reduction.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

CompoundTargetActivityIC50/Ki ValueReference
This compoundProgesterone ReceptorAntagonistIC50 = 0.17 μM
3-Fluoro-4-methylsulfonylaminophenyl derivativeVR1AntagonistKi = 7.8 nM
N-(4-phenoxyphenyl)benzenesulfonamideAndrogen ReceptorModest AntagonistIC50 = 5.3 μM

Case Study 1: Progesterone Receptor Antagonism

In a detailed study on N-(4-phenoxyphenyl)benzenesulfonamide derivatives, it was found that modifications led to varying degrees of PR antagonism. The lead compound exhibited a high binding affinity for PR with an IC50 value of 0.17 μM, demonstrating its potential for therapeutic applications in hormone-related disorders .

Case Study 2: Analgesic Efficacy

Another investigation into sulfonamide derivatives revealed that those containing the 3-fluoro substitution were effective in reducing pain responses in animal models. These compounds were evaluated using the acetic acid-induced writhing model, showing significantly enhanced analgesic potency compared to traditional analgesics like ketorolac .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide, and how can side reactions be minimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution of a sulfonyl chloride intermediate with 4-methoxyaniline. Key steps include:

  • Sulfonylation: React 3-fluorobenzenesulfonyl chloride with 4-methoxyaniline in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., pyridine or triethylamine) .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC to detect intermediates like unreacted sulfonyl chloride.
  • Side Reactions: Minimize hydrolysis of the sulfonyl chloride by maintaining anhydrous conditions. Avoid excess base to prevent dehalogenation of the fluorine substituent .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions. For example, the methoxy group (OCH3\text{OCH}_3) appears as a singlet near δ 3.8 ppm, while fluorine-induced splitting is observed in aromatic protons .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., exact mass 295.0512 Da for C13H12FNO3S\text{C}_{13}\text{H}_{12}\text{FNO}_3\text{S}) to confirm stoichiometry .
  • X-ray Crystallography: Resolve ambiguities in molecular conformation. Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids .

Advanced: How can Structure-Activity Relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine or methoxy with ethoxy) and compare bioactivity. For example, fluorination enhances electronegativity and binding to hydrophobic enzyme pockets .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like RAF kinases. Validate with in vitro kinase inhibition assays .
  • Biological Testing: Use antiproliferative assays (e.g., MTT on melanoma cells) and compare IC50_{50} values. Controls should include known inhibitors (e.g., vemurafenib) .

Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Methodological Answer:

  • Disorder in Crystal Lattice: The methoxy and fluorine groups may exhibit rotational disorder. Mitigate by collecting high-resolution data (≤ 0.8 Å) and refining anisotropic displacement parameters .
  • Twinned Data: Use SHELXD for structure solution and check for twin laws (e.g., HKLF 5 format in SHELXL). Apply TwinRotMat for matrix refinement .
  • Validation: Cross-check with PLATON to detect voids and validate hydrogen bonding (e.g., sulfonamide N–H···O interactions) .

Advanced: How can researchers validate the target specificity of this compound as a RAF kinase inhibitor?

Methodological Answer:

  • Kinase Profiling: Use a panel of recombinant kinases (e.g., BRAF, CRAF) in ATP-competitive assays. Measure KiK_i values via fluorescence polarization .
  • Cellular Assays: Transfect cells with RAF mutants (e.g., BRAFV600E^{V600E}) and assess phosphorylation of downstream targets (e.g., MEK/ERK) via Western blot .
  • Off-Target Screening: Employ thermal shift assays (TSA) to identify non-specific protein binding. Compare with negative controls (e.g., inactive enantiomers) .

Advanced: What strategies are effective in analyzing hydrolytic stability of the sulfonamide group under physiological conditions?

Methodological Answer:

  • pH-Dependent Studies: Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC-MS. The sulfonamide group is stable at neutral pH but hydrolyzes to sulfonic acid under strong acidic/basic conditions .
  • Kinetic Analysis: Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Fluorine’s electron-withdrawing effect may delay hydrolysis compared to chloro analogs .
  • Stabilization: Co-crystallize with cyclodextrins or formulate in liposomal carriers to enhance stability .

Basic: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Bioavailability Testing: Measure plasma concentration (LC-MS/MS) and tissue distribution in rodent models. Poor oral absorption may explain reduced in vivo efficacy .
  • Metabolite Identification: Incubate the compound with liver microsomes to identify metabolites (e.g., demethylation of the methoxy group) .
  • Dose Optimization: Conduct PK/PD modeling to correlate exposure (AUC) with tumor growth inhibition in xenograft models .

Advanced: What computational tools are recommended for predicting the compound’s interaction with serum proteins?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to human serum albumin (HSA) using GROMACS. Analyze binding free energy (MM-PBSA) and key residues (e.g., Trp214) .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) to validate computational predictions .

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